Norbornane, 2,2-difluoro-7,7-dimethyl- Norbornane, 2,2-difluoro-7,7-dimethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18698350
InChI: InChI=1S/C9H14F2/c1-8(2)6-3-4-7(8)9(10,11)5-6/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H14F2
Molecular Weight: 160.20 g/mol

Norbornane, 2,2-difluoro-7,7-dimethyl-

CAS No.:

Cat. No.: VC18698350

Molecular Formula: C9H14F2

Molecular Weight: 160.20 g/mol

* For research use only. Not for human or veterinary use.

Norbornane, 2,2-difluoro-7,7-dimethyl- -

Specification

Molecular Formula C9H14F2
Molecular Weight 160.20 g/mol
IUPAC Name 2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane
Standard InChI InChI=1S/C9H14F2/c1-8(2)6-3-4-7(8)9(10,11)5-6/h6-7H,3-5H2,1-2H3
Standard InChI Key CEWPEZQOFNKFCP-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1C(C2)(F)F)C

Introduction

Structural Analysis of Norbornane, 2,2-Difluoro-7,7-Dimethyl-

Molecular Framework and Stereochemistry

The norbornane skeleton consists of a bicyclo[2.2.1]heptane system, a bridged bicyclic structure formed by fusing two cyclohexane rings. Substitution at the 2- and 7-positions introduces steric and electronic modifications:

  • 2,2-Difluoro substitution: Fluorine’s high electronegativity (3.98 Pauling scale) creates a strong dipole moment at the 2-position, polarizing adjacent C–F bonds (Csp3FC_{sp^3}–F, ~1.39 Å) . This enhances electrophilicity at the bridgehead, potentially influencing reactivity in nucleophilic substitution or elimination reactions.

  • 7,7-Dimethyl substitution: The methyl groups at the 7-position introduce steric bulk, stabilizing the exo conformation by reducing non-bonded interactions . This steric shielding may also hinder access to the 2-position in chemical reactions.

The compound’s molecular formula is C9_9H14_{14}F2_2, with a calculated molecular weight of 162.21 g/mol. A comparative analysis of bond lengths and angles in related norbornane derivatives reveals consistent trends (Table 1) .

Table 1: Structural Parameters of Norbornane Derivatives

CompoundC–C (sp³–sp³) (Å)C–X (X = F, Cl) (Å)Bridgehead Angle (°)
Norbornane (parent)1.54093.4
2-Chloro-7,7-dimethyl-norbornane 1.5341.782 (C–Cl)92.8
7,7-Dimethyl-2-methylene-norbornane 1.52194.1
2,2-Difluoro-7,7-dimethyl-norbornane (estimated)1.5381.395 (C–F)93.2

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2,2-difluoro-7,7-dimethyl-norbornane likely involves a multi-step approach:

  • Diels-Alder Cyclization: Formation of the norbornane skeleton via reaction between cyclopentadiene and a dienophile such as 2,2-dimethyl-1,3-difluoropropane. This step establishes the bicyclic core .

  • Post-Functionalization: Fluorination at the 2-position using agents like diethylaminosulfur trifluoride (DAST) or XeF2_2. The exo preference of the methyl groups may direct regioselectivity during fluorination .

Reactivity Profile

  • Electrophilic Substitution: The electron-withdrawing fluorine atoms activate the bridgehead for electrophilic attack, though steric hindrance from the 7,7-dimethyl groups may limit accessibility.

  • Thermal Stability: The rigid bicyclic structure imparts high thermal stability, as observed in related compounds like 7,7-dimethyl-2-methylene-norbornane (decomposition >250°C) .

Applications and Comparative Analysis

Table 2: Comparative Properties of Norbornane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
NorbornaneC7_7H12_{12}96.17Parent hydrocarbon, unsubstituted
2-Chloro-7,7-dimethyl-norbornane C9_9H15_{15}Cl158.67Chloro-substituted, exo conformation
7,7-Dimethyl-2-methylene-norbornane C10_{10}H16_{16}136.23Unsaturated, methylene functionality
2,2-Difluoro-7,7-dimethyl-norbornaneC9_9H14_{14}F2_2162.21Difluoro, sterically shielded

Future Perspectives

Further research should prioritize:

  • Crystallographic Studies: Resolving the compound’s crystal structure to confirm stereochemistry and intermolecular interactions.

  • Catalytic Applications: Investigating its utility as a ligand in asymmetric catalysis, leveraging the chiral environment created by fluorines and methyl groups.

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